molecular formula C18H17N3O2S B2584226 N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 886914-79-0

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No. B2584226
CAS RN: 886914-79-0
M. Wt: 339.41
InChI Key: KJVRZVMAUPTQTN-UHFFFAOYSA-N
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Description

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, also known as MSOP, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MSOP is a member of the oxadiazole family of compounds and has been found to possess a variety of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activity

A series of compounds, including derivatives of 1,3,4-oxadiazole, have been synthesized and evaluated for their anticancer activity against several cancer cell lines. These compounds showed moderate to excellent anticancer activities, highlighting their potential as therapeutic agents in cancer treatment. The research demonstrates the effectiveness of these derivatives in inhibiting cancer cell growth, with some showing higher activities than reference drugs (Ravinaik et al., 2021).

Biological Studies and Antioxidant Activity

Another study focused on the crystal structure, Hirshfeld surfaces, and biological activities of 1,3,4-oxadiazole derivatives. These compounds exhibited significant antibacterial and potent antioxidant activities, demonstrating their usefulness in developing new therapeutic agents with antioxidant properties (Karanth et al., 2019).

Computational and Pharmacological Evaluation

Further research on 1,3,4-oxadiazole and pyrazole novel derivatives assessed their toxicity, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation revealed compounds with moderate inhibitory effects and high analgesic and anti-inflammatory effects, contributing to the development of novel pharmacological agents (Faheem, 2018).

Synthesis and Antimicrobial Evaluation

Research has also been conducted on the synthesis and antimicrobial evaluation of novel compounds bearing the 1,3,4-oxadiazole moiety. These studies revealed promising antimicrobial properties against various pathogens, suggesting these compounds' application in developing new antimicrobial agents (Darwish et al., 2014).

Corrosion Inhibition

The inhibitive properties of 1,3,4-oxadiazole derivatives on corrosion, biocorrosion, and scaling controls of metals in cooling water systems have been explored. The findings suggest these compounds as effective corrosion inhibitors, useful in protecting industrial equipment and infrastructure (Rochdi et al., 2014).

properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-24-15-9-5-8-14(12-15)17-20-21-18(23-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVRZVMAUPTQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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